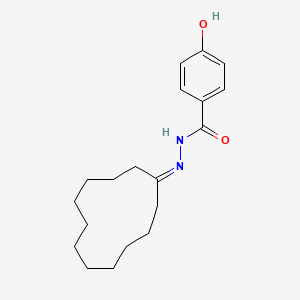
5-(2-methoxybenzyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2-methoxybenzyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole is a chemical compound used in scientific research for its unique properties. It is a heterocyclic organic compound that contains both nitrogen and oxygen atoms in its structure. This compound has gained significant attention in recent years due to its potential applications in various fields, including medicine, agriculture, and material science.
Mécanisme D'action
The mechanism of action of 5-(2-methoxybenzyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole varies depending on its application. In medicinal chemistry, it has been shown to induce cell cycle arrest and apoptosis in cancer cells. It also inhibits the growth of various microorganisms by disrupting their cell membrane.
In agricultural research, 5-(2-methoxybenzyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole acts as a potent insecticide and fungicide by interfering with the nervous system and cellular respiration of pests and pathogens.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(2-methoxybenzyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole are dependent on its concentration and application. In medicinal chemistry, it has been shown to induce apoptosis in cancer cells by activating caspase enzymes and inhibiting the PI3K/Akt signaling pathway. It also exhibits anti-inflammatory activity by suppressing the production of pro-inflammatory cytokines.
In agricultural research, 5-(2-methoxybenzyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole disrupts the nervous system and cellular respiration of pests and pathogens, leading to their death.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 5-(2-methoxybenzyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole in lab experiments include its high yield and purity, as well as its potent biological activities. It is also relatively easy to synthesize and purify, making it a cost-effective option for research.
The limitations of using 5-(2-methoxybenzyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole in lab experiments include its potential toxicity and limited solubility in water. It may also exhibit different biological activities depending on the cell line or organism being studied, which may complicate data interpretation.
Orientations Futures
There are several future directions for research on 5-(2-methoxybenzyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole. In medicinal chemistry, further studies are needed to elucidate its mechanism of action and optimize its potency and selectivity for specific cancer types. It may also be investigated as a potential drug candidate for the treatment of other diseases, such as neurodegenerative disorders.
In agricultural research, 5-(2-methoxybenzyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole may be further developed as a pesticide with improved efficacy and safety profiles. It may also be investigated for its potential applications in other areas of agriculture, such as plant growth regulation.
In material science, 5-(2-methoxybenzyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole may be further studied for its luminescence properties and potential applications in OLEDs. It may also be investigated for its potential use as a sensor for detecting other analytes besides metal ions.
Conclusion
In conclusion, 5-(2-methoxybenzyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole is a versatile chemical compound with potential applications in various fields, including medicine, agriculture, and material science. Its unique properties and potent biological activities make it a promising candidate for further research and development.
Méthodes De Synthèse
The synthesis of 5-(2-methoxybenzyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole involves the reaction of 2-methoxybenzaldehyde and 4-nitrophenylhydrazine with ethyl acetoacetate. The reaction is carried out under reflux conditions in the presence of a catalytic amount of piperidine. The product is obtained in high yield and purity after purification by column chromatography.
Applications De Recherche Scientifique
5-(2-methoxybenzyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole has been extensively studied for its potential applications in various fields. In medicinal chemistry, it has been shown to exhibit anticancer, antimicrobial, and anti-inflammatory activities. In addition, it has been investigated as a potential drug candidate for the treatment of Alzheimer's disease and Parkinson's disease.
In agricultural research, 5-(2-methoxybenzyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole has been shown to possess insecticidal and fungicidal properties. It has been used as a pesticide to control various pests and diseases in crops.
In material science, 5-(2-methoxybenzyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole has been used as a fluorescent probe for the detection of metal ions in aqueous solutions. It has also been investigated for its potential applications in organic light-emitting diodes (OLEDs) due to its high luminescence efficiency.
Propriétés
IUPAC Name |
5-[(2-methoxyphenyl)methyl]-3-(4-nitrophenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O4/c1-22-14-5-3-2-4-12(14)10-15-17-16(18-23-15)11-6-8-13(9-7-11)19(20)21/h2-9H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKNCUXVODGWWED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CC2=NC(=NO2)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-cyclopropyl-4-[methyl(phenylsulfonyl)amino]benzamide](/img/structure/B5870649.png)
![methyl 4-{[4-(4-fluorophenyl)-1-piperazinyl]methyl}benzoate](/img/structure/B5870675.png)
![2-phenylpyrimido[1,2-a]benzimidazol-4(1H)-one](/img/structure/B5870678.png)


![N-{2-[(3-methylphenyl)amino]-2-oxoethyl}cyclohexanecarboxamide](/img/structure/B5870713.png)
![2-[4-(5-chloro-2-methylphenyl)-1-piperazinyl]-N-(2,6-dichlorophenyl)acetamide](/img/structure/B5870719.png)
![1,3-dioxo-2-phenyl-2,3-dihydro-1H-benzo[de]isoquinoline-6-carboxylic acid](/img/structure/B5870730.png)


![N,N-diethyl-3-(2-phenyl-1H-imidazo[1,2-a]benzimidazol-1-yl)-1-propanamine](/img/structure/B5870746.png)